Ethyl homovanillate
Overview
Description
Mechanism of Action
Target of Action
Ethyl homovanillate primarily targets Monoamine Oxidase A (MAOA) . MAOA is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. It plays a crucial role in mood regulation and neurological functions .
Mode of Action
As a strong inhibitor of MAOA , this compound binds to the active site of the enzyme, preventing it from breaking down neurotransmitters. This results in an increase in the levels of these neurotransmitters, which can affect mood and other neurological functions .
Result of Action
The inhibition of MAOA by this compound leads to an increase in the levels of certain neurotransmitters in the brain. This can result in changes in mood, behavior, and neurological function. The exact molecular and cellular effects would depend on a variety of factors, including the dose of this compound and the individual’s specific biochemistry .
Biochemical Analysis
Biochemical Properties
Ethyl homovanillate interacts with various enzymes and proteins. It is known to inhibit monoamine oxidase A (MAOA), an enzyme involved in the breakdown of monoamine neurotransmitters . The nature of this interaction is inhibitory, meaning that this compound prevents the normal functioning of MAOA .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on MAOA. By inhibiting this enzyme, this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as MAOA. This binding inhibits the activity of the enzyme, leading to changes in gene expression and cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the breakdown of monoamine neurotransmitters, where it acts as an inhibitor of the enzyme MAOA
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl homovanillate can be synthesized through the transesterification of methyl or this compound. This process involves heating the compound with 2.3 equivalents of the respective alcohol and 0.1 equivalents of 25% sodium methylate solution in methanol at 150–170°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale transesterification reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl homovanillate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or Grignard reagents are employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacetates depending on the reagents used.
Scientific Research Applications
Ethyl homovanillate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of enzyme inhibition and metabolic pathways.
Industry: It is utilized in the development of flavoring agents and fragrances due to its aromatic properties.
Comparison with Similar Compounds
Homovanillic Acid: The parent compound of ethyl homovanillate, used in similar research applications.
Vanillin: A related compound with similar aromatic properties, commonly used in the food industry.
Capsiate: Another ester of homovanillic acid, known for its role in reducing intestinal fatty acid uptake.
Uniqueness: this compound is unique due to its specific inhibitory action on monoamine oxidase A, which distinguishes it from other similar compounds. Its combination of aromatic properties and biological activity makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6,12H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPMWZHWVKXADV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209367 | |
Record name | Ethyl 4-hydroxy-3-methoxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ethyl-2-(4-hydroxy-3-methoxy-phenyl)acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2293/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble | |
Record name | Ethyl-2-(4-hydroxy-3-methoxy-phenyl)acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2293/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
60563-13-5 | |
Record name | Ethyl homovanillate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60563-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl homovanillate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060563135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-hydroxy-3-methoxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-hydroxy-3-methoxyphenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL HOMOVANILLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3SBN6E2A9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
Q1: Does the presence of ethyl homovanillate in Calligonum polygonoides suggest any potential medicinal properties?
A2: While this compound has shown potential for various biological activities in other contexts, it is premature to definitively claim specific medicinal properties for Calligonum polygonoides based solely on this study. The research [] primarily focuses on identifying the chemical composition of the essential oil. Further investigation is needed to isolate, quantify, and assess the bioactivity of this compound from this plant in isolation and in the context of the complete phytochemical profile.
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